6,7-Dichloroquinoline-2-carbonitrile

Catalog No.
S12331984
CAS No.
M.F
C10H4Cl2N2
M. Wt
223.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dichloroquinoline-2-carbonitrile

Product Name

6,7-Dichloroquinoline-2-carbonitrile

IUPAC Name

6,7-dichloroquinoline-2-carbonitrile

Molecular Formula

C10H4Cl2N2

Molecular Weight

223.05 g/mol

InChI

InChI=1S/C10H4Cl2N2/c11-8-3-6-1-2-7(5-13)14-10(6)4-9(8)12/h1-4H

InChI Key

LXOGTVKMUONBHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)Cl)Cl)C#N

6,7-Dichloroquinoline-2-carbonitrile is a member of the quinoline family, characterized by its two chlorine substituents at the 6 and 7 positions and a carbonitrile group at the 2 position. Its molecular formula is C10H4Cl2N2C_{10}H_{4}Cl_{2}N_{2}, with a molecular weight of approximately 223.06 g/mol. This compound exhibits a unique structure that contributes to its diverse chemical properties and biological activities.

, primarily involving nucleophilic substitution due to the presence of chlorine atoms. For instance:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiolates, leading to the formation of substituted quinolines. This reaction is facilitated under conditions such as heating in polar solvents like dimethylformamide (DMF) .
  • Hydrolysis: The carbonitrile group can undergo hydrolysis to yield corresponding carboxylic acids under acidic or basic conditions .

The biological activity of 6,7-dichloroquinoline-2-carbonitrile has been explored in various studies:

  • Antimicrobial Properties: Compounds derived from this structure have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity: Some derivatives exhibit significant antioxidant properties, making them potential candidates for therapeutic applications in oxidative stress-related diseases .

Several methods have been developed for synthesizing 6,7-dichloroquinoline-2-carbonitrile:

  • Vilsmeier-Haack Reaction: This method involves the reaction of appropriate quinoline derivatives with phosphorus oxychloride and dimethylformamide to introduce the carbonitrile group .
  • Nucleophilic Substitution Reactions: Chlorine atoms can be substituted with various nucleophiles, yielding a range of functionalized quinolines .

Interaction studies have focused on the binding affinities of 6,7-dichloroquinoline-2-carbonitrile derivatives with biological targets such as enzymes involved in DNA replication. Molecular docking studies indicate that certain derivatives exhibit strong binding affinities, suggesting their potential as inhibitors of bacterial DNA gyrase and topoisomerase IIβ .

Several compounds share structural similarities with 6,7-dichloroquinoline-2-carbonitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Chloroquinoline-3-carbonitrileChlorine at position 2, carbonitrile at 3Exhibits lower antibacterial activity
5,7-Dichloroquinoline-2-carboxylic acidCarboxylic acid instead of carbonitrilePotential anti-inflammatory properties
2,7-Dichloroquinoline-3-carbonitrileChlorines at positions 2 and 7Stronger antimicrobial effects

Uniqueness of 6,7-Dichloroquinoline-2-carbonitrile

The unique positioning of the chlorine substituents and the carbonitrile group in 6,7-dichloroquinoline-2-carbonitrile contributes to its distinct reactivity and biological profile compared to similar compounds. Its ability to undergo nucleophilic substitution while maintaining stability makes it particularly valuable in pharmaceutical applications.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

221.9751535 g/mol

Monoisotopic Mass

221.9751535 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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